
Bisindoylmaleimide X
概要
説明
Bisindoylmaleimide X is an organic compound that forms the core chemical structure of a variety of biologically active compounds . This core structure includes a central maleimide group with two indole groups attached . It is a cell-permeable, reversible, ATP-competitive protein kinase C (PKC) inhibitor .
Synthesis Analysis
Bisindoylmaleimide-type compounds arise from natural sources such as arcyriarubin and are biosynthetically related to indolocarbazoles . They are commonly the immediate synthetic precursors of indolocarbazoles, lacking a central bond between the two aromatic units and making them more flexible and drug-like .Molecular Structure Analysis
The molecular formula of this compound is C26H24N4O2 . It has a molecular weight of 412.48 .Chemical Reactions Analysis
This compound has been shown to inhibit PKCα, β I, β II, γ, and ε with IC 50 values of 8, 8, 14, 13, and 39 nM, respectively . It has also been identified as an inhibitor of Cdk2 . Minor chemical variation of the ligand by immobilizing the closely related bisindolylmaleimides III, VIII, and X dramatically affected target binding .Physical and Chemical Properties Analysis
This compound has a molecular weight of 412.48 and a molecular formula of C25H24N4O2 . It is a solid substance .科学的研究の応用
1. Inhibitors for Sirtuins and Potential in Cancer and Neurodegenerative Diseases Treatment Bisindoylmaleimide X (BIM) and its structural elements have been integrated with photochromic diarylmaleimides to create photoswitchable enzyme inhibitors. These inhibitors target sirtuins, enzymes involved in cancer and neurodegenerative diseases. They exhibit exceptional photophysical properties, are switchable in polar solvents, and show selective inhibition against hSirt2, indicating potential therapeutic applications (Falenczyk et al., 2014).
2. Promoting Osteogenic Differentiation Bisindoylmaleimide I, a compound related to BIM, has been identified as a potent agonist of cytosolic β-catenin accumulation in preosteoblast cells. By suppressing glycogen synthase kinase 3β activities, BIM upregulated β-catenin responsive transcription and extended the duration of BMP-initiated signals. This resulted in enhanced osteoblast differentiation and bone formation, highlighting its potential in regenerative medicine and bone health (Zhou, Huang, & Zhang, 2012).
3. Protecting Cladoniamides from Self-Destruction In the context of cancer research, bisindole cladoniamides, which are nanomolar inhibitors of the colon cancer cell line HCT-116, contain a rare indolotryptoline substructure. Studies indicate that O-methylation, a process involving BIM, is crucial for maintaining the structural integrity of the indolotryptoline scaffold in these compounds (Du, Ding, & Ryan, 2013).
4. Suppression of Adipocyte Differentiation BIM has been shown to suppress adipocyte differentiation by activating the Wnt/β-catenin signaling pathway. This process involves increasing the stability of β-catenin protein in preadipocyte cells, suggesting potential applications in studies related to obesity and metabolism (Cho et al., 2008).
作用機序
Safety and Hazards
将来の方向性
Bisindoylmaleimide compounds are drug prototypes derived from Staurosporine, an alkaloid with activity for cancer treatment . Structural differences can be used to exploit new bioactivity and therefore it is imperative to discover new chemical entities to address new targets . Bisindoylmaleimides can be highly functionalised or chemically manipulated, which provides the opportunity to generate new derivatives with unique biological profiles .
特性
IUPAC Name |
3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-2-yl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-29-18-8-4-2-6-16(18)13-20(29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-19(17)30-11-10-15(14-27)12-21(22)30/h2-9,13,15H,10-12,14,27H2,1H3,(H,28,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXUSRHFOXBEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701108525 | |
| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701108525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241725-88-1 | |
| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1241725-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701108525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


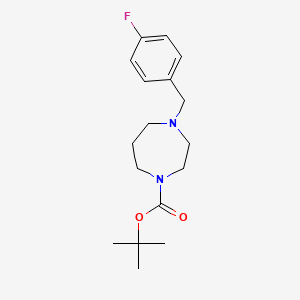
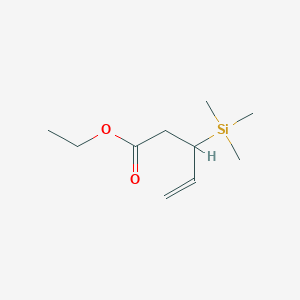
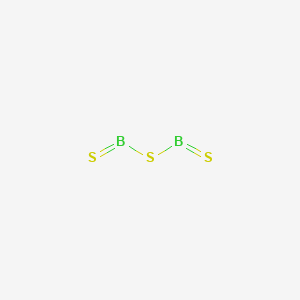

![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B3342069.png)

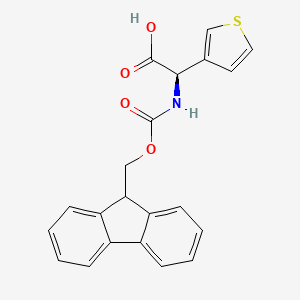

![1-Methyl-4-[[[1-methyl-4-[(9H-fluorene-9-ylmethoxycarbonyl)amino]-1H-imidazole-2-yl]carbonyl]amino]-1H-imidazole-2-carboxylic acid](/img/structure/B3342102.png)
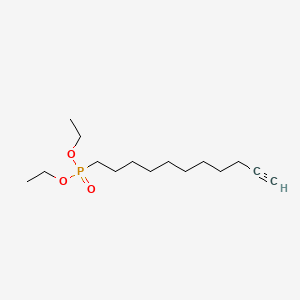
![2-[2-[Bis[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]ethyl-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B3342120.png)
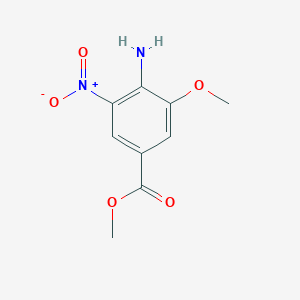
![5-(2-Butyloctyl)-1,3-dibromo-5H-thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B3342138.png)

